N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been studied in the context of various biological activities . It is a derivative of N-(4-methoxyphenyl)piperazine (MeOPP), which is known to exhibit a wide range of biological activity and is a recreational drug whose action on human physiology resembles that of amphetamines .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions. For instance, starting from an aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction . It began with the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been analyzed in several studies . Molecular docking studies have shown that certain groups in these compounds are active in the hinge region of the AChE crystal structure as a result of experimental activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . For instance, it was found that starting from the aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction .Scientific Research Applications
Bioactive Metabolites and Antibacterial Applications
Compounds with structural similarities to "N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide" have been isolated from marine actinobacteria, indicating potential bioactive properties. For example, compounds with the piperazine structure isolated from the marine actinobacterium Streptomyces sp. showed cytotoxic activities, suggesting potential applications in developing antibacterial and anticancer agents (Sobolevskaya et al., 2007).
Anticonvulsant Activity
Studies on derivatives of piperazine-containing compounds have shown anticonvulsant activity, indicating potential applications in treating epilepsy. A series of new acetamides derived from pyrrolidin-1-yl-acetic acid, which share structural features with the compound , were evaluated for their anticonvulsant activity, showing promising results in animal models (Obniska et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis and evaluation of new compounds with the piperazine moiety have also highlighted their antimicrobial and antifungal potentials. For instance, novel 1,2,4-triazole derivatives exhibited considerable antibacterial and antifungal activities, suggesting that related compounds could serve as the basis for developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Treating Atrial Fibrillation
Ranolazine, a compound that, like the one , incorporates a piperazine ring and an acetamide group, has been reviewed for its potential in treating atrial fibrillation due to its antiarrhythmic activity. This suggests that structurally similar compounds could be explored for their potential in cardiovascular therapies (Hancox & Doggrell, 2010).
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide are alpha1-adrenergic receptors and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .
Mode of Action
This compound interacts with its targets by binding to them, thereby altering their function. It shows affinity towards alpha1-adrenergic receptors and acts as an inhibitor of AChE . The compound’s interaction with AChE results in the inhibition of acetylcholine hydrolysis, leading to an increase in acetylcholine levels .
Biochemical Pathways
The compound’s action on alpha1-adrenergic receptors and AChE affects several biochemical pathways. The activation or blockade of alpha1-adrenergic receptors is associated with numerous neurodegenerative and psychiatric conditions . The inhibition of AChE leads to an increase in acetylcholine levels, which is crucial in the cholinergic transmission pathway .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting AChE, it increases acetylcholine levels, which can improve cognitive functions . Its interaction with alpha1-adrenergic receptors can affect smooth muscle contraction .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This interaction can influence the levels of acetylcholine, a key neurotransmitter, thereby affecting various biochemical reactions.
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by interacting with cell signaling pathways and affecting gene expression . It has been associated with changes in short-term memory and anxiety levels in animal models .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of AChE . This inhibition can lead to an increase in acetylcholine levels, thereby affecting the cholinergic neurotransmission system.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, with a focus on its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At certain doses, it has been found to ameliorate alterations induced by other compounds .
Metabolic Pathways
This compound is involved in the cholinergic neurotransmission pathway, where it interacts with the enzyme AChE .
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBVJFHRDXTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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